3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
Overview
Description
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using 4-chlorobenzyl chloride or similar reagents.
Oxidation to Form the Ketone Group: The ketone group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: To control the reaction conditions and ensure consistent product quality.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with receptors on the cell surface to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical and biological properties.
3-(4-Methylphenyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of chlorine, which may affect its reactivity and applications.
3-(4-Nitrophenyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a nitro group instead of chlorine, which may influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOMBCQXORQIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026093-70-8 | |
Record name | 3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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